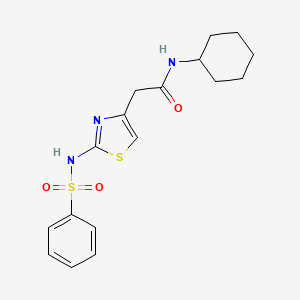

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c21-16(18-13-7-3-1-4-8-13)11-14-12-24-17(19-14)20-25(22,23)15-9-5-2-6-10-15/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHWAOCEKCRWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: The compound is used in research to understand its effects on biological pathways and its potential as a therapeutic agent.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Key Comparisons

Sulfonamido vs. Sulfonyl/Sulfonyl Derivatives The phenylsulfonamido group in the target compound differs from sulfonyl (e.g., 12b ) or phenylthio (e.g., N-(4-phenylthiazol-2-yl)-2-(phenylthio)acetamide ) groups. The chloromethyl substituent in 12b increases reactivity, enabling further functionalization, whereas the cyclohexyl group in the target compound improves lipophilicity .

Tautomerism and Stability The thiazolidinone derivative 3e-I exists as a tautomeric mixture (1:1 ratio of imino and amino forms), highlighting the influence of ring saturation on stability . In contrast, the fully aromatic thiazole core of the target compound likely confers greater rigidity and metabolic stability .

Biological Activity Trends

- Simple thiazol-2-yl acetamides (e.g., N-(thiazol-2-yl)acetamide ) exhibit anti-inflammatory and analgesic activities , suggesting that the target compound’s sulfonamido and cyclohexyl groups may modulate similar pathways with enhanced potency.

- Sulfamoyl-containing analogues (e.g., 5 , 6 , 7 in ) demonstrate broad-spectrum bioactivity, implying that the sulfonamido group in the target compound could confer comparable enzyme inhibitory properties .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for 12b , involving carbodiimide-mediated coupling of phenylsulfonamido-thiazole intermediates with cyclohexylamine . In contrast, tautomeric derivatives like 3e-I require thiourea precursors and tautomerization conditions .

Research Findings and Implications

- Structural Insights : The cyclohexyl group may position the molecule optimally in hydrophobic binding pockets, while the sulfonamido group could interact with polar residues in enzymatic active sites .

- Gaps in Data : While analogues like 12b and 3e-I have documented synthetic and structural data, the target compound’s specific biological activities (e.g., kinase or hydroxylase inhibition) remain unverified. Further studies akin to HIF prolyl hydroxylase inhibitor research (as in ) are warranted.

Biological Activity

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its versatility and reactivity, and it is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a cyclohexyl group, a thiazole ring, and a sulfonamide moiety, which contribute to its biological activity. The presence of the cyclohexyl group enhances hydrophobicity, potentially improving interactions with lipid membranes and increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with lipid biosynthesis in bacteria. The sulfonamide group is particularly effective in forming hydrogen bonds with bacterial enzymes, leading to inhibition of their activity.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival. For instance, it has been found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and chemokines. This activity has been linked to its ability to inhibit key enzymes involved in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with enzymes critical for microbial growth and cancer cell proliferation.

- Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : The sulfonamide group enhances binding affinity to biological targets through hydrogen bonding.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is useful.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | Moderate antimicrobial | Similar enzyme inhibition |

| Other thiazole derivatives | Variable | Depends on specific substitutions |

The distinct substitution pattern in this compound contributes to its enhanced biological activities compared to other derivatives.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many other tested compounds, demonstrating its potential as an effective antimicrobial agent.

Study 2: Cancer Cell Apoptosis

In another study focusing on cancer treatment, researchers treated several cancer cell lines with varying concentrations of this compound. The findings showed a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

Answer:

Synthesis involves multi-step reactions:

- Thiazole ring formation : Cyclization using thiourea derivatives and halogenated precursors under basic conditions (e.g., KOH/EtOH) .

- Sulfonamido group introduction : Nucleophilic substitution with phenylsulfonamide derivatives, requiring anhydrous conditions and catalysts like triethylamine .

- Cyclohexyl acetamide coupling : Alkylation or acylation reactions with cyclohexylamine, optimized at 60–80°C in DMF or dichloromethane .

Key optimizations : - Solvent selection (polar aprotic solvents enhance reactivity) .

- Reaction time (monitored via TLC/HPLC to prevent over- or under-reaction) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced: How can contradictory biological activity data across assays (e.g., cytotoxicity vs. antimicrobial) be systematically resolved?

Answer:

Contradictions may arise from:

- Assay-specific variables : Differences in cell line viability (e.g., HeLa vs. MCF-7) or microbial strains .

- Solubility effects : Use DMSO controls to ensure compound solubility ≤0.1% to avoid false negatives .

Methodological solutions : - Dose-response profiling : Calculate IC₅₀/EC₅₀ values across assays to compare potency thresholds .

- Target validation : Use knockout models (e.g., CRISPR) to confirm on-target effects .

- Orthogonal assays : Pair enzymatic inhibition studies (e.g., CDK9) with cellular proliferation assays .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals indicate purity?

Answer:

- ¹H/¹³C NMR :

- Thiazole protons: δ 7.2–8.5 ppm (aromatic) .

- Acetamide NH: δ 10–11 ppm (broad singlet) .

- Cyclohexyl protons: δ 1.0–2.5 ppm (multiplet) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from sulfonamido group) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), sulfonamide S=O (~1350 cm⁻¹) .

Advanced: What computational strategies enhance selectivity in targeting CDK9 over other kinases?

Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with CDK9’s ATP-binding pocket . Focus on key residues (e.g., Cys106, Leu83) .

- QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. norbornyl) with kinase inhibition profiles .

- MD simulations : Assess binding stability over 100+ ns trajectories to identify rigid regions for optimization .

Basic: How does the thiazole ring contribute to the compound’s bioactivity?

Answer:

The thiazole moiety:

- Enhances binding : π-π stacking with aromatic residues (e.g., Phe80 in CDK9) .

- Improves metabolic stability : Sulfur and nitrogen atoms resist oxidative degradation .

- Modulates solubility : Hydrophobic interactions balance aqueous solubility for membrane penetration .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they mitigated?

Answer:

Challenges :

- Crystal growth : Low solubility in common solvents (e.g., DMSO inhibits crystallization). Use vapor diffusion with PEG-based precipitants .

- Disorder in flexible groups : Cyclohexyl and sulfonamido groups may require restrained refinement in SHELXL .

Solutions : - Cryocooling : Stabilize crystals at 100 K to reduce thermal motion .

- Twinned data : Use SHELXL’s TWIN command for refinement .

Basic: What are common synthetic by-products, and how are they identified?

Answer:

- Unreacted intermediates : Thiourea derivatives (detected via TLC Rf = 0.3–0.5 in ethyl acetate) .

- Oxidation by-products : Sulfoxide derivatives (δ 2.8–3.2 ppm in ¹H NMR) .

- Purification : HPLC with C18 columns (acetonitrile/water gradient) resolves impurities .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Cyclohexyl group : Replace with bicyclic systems (e.g., norbornane) to enhance lipophilicity and blood-brain barrier penetration .

- Sulfonamido substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to boost enzymatic inhibition .

- Thiazole modifications : Fluorination at C4 increases metabolic stability without altering binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.